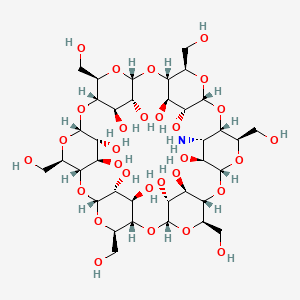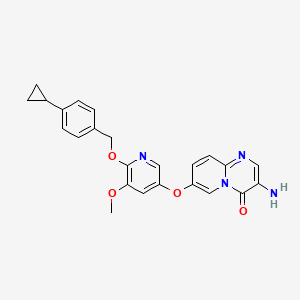
Csf1R-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Csf1R-IN-8 is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). This receptor is a tyrosine kinase that plays a crucial role in the development, survival, proliferation, and differentiation of various myeloid cells, including monocytes, macrophages, dendritic cells, and osteoclasts . By inhibiting CSF1R, this compound can modulate immune responses and has potential therapeutic applications in various diseases, including cancer and neuroinflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Csf1R-IN-8 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The exact synthetic route and reaction conditions can vary, but a common approach involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling . These reactions are often carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis . Additionally, purification methods such as crystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Csf1R-IN-8 can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols or alkanes .
Applications De Recherche Scientifique
Csf1R-IN-8 has a wide range of scientific research applications, including:
Mécanisme D'action
Csf1R-IN-8 exerts its effects by binding to the colony-stimulating factor 1 receptor and inhibiting its activity. This prevents the receptor from activating downstream signaling pathways that promote the survival, proliferation, and differentiation of myeloid cells . By blocking CSF1R signaling, this compound can reduce the production of inflammatory mediators and modulate immune responses . This mechanism of action makes it a promising candidate for the treatment of diseases where CSF1R plays a key role, such as cancer and neuroinflammatory conditions .
Comparaison Avec Des Composés Similaires
Csf1R-IN-8 is one of several small molecule inhibitors that target the colony-stimulating factor 1 receptor. Other similar compounds include:
Pexidartinib: This compound also targets CSF1R and has been approved for the treatment of tenosynovial giant cell tumor.
Emactuzumab: This monoclonal antibody targets CSF1R and is being investigated for its potential in treating various cancers.
Vimseltinib: This small molecule inhibitor targets CSF1R and is being studied for its potential in treating osteolytic cancers.
This compound is unique in its specific binding affinity and selectivity for CSF1R, which makes it a valuable tool for studying the role of this receptor in various biological processes and diseases .
Propriétés
Formule moléculaire |
C24H22N4O4 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
3-amino-7-[6-[(4-cyclopropylphenyl)methoxy]-5-methoxypyridin-3-yl]oxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H22N4O4/c1-30-21-10-19(32-18-8-9-22-26-12-20(25)24(29)28(22)13-18)11-27-23(21)31-14-15-2-4-16(5-3-15)17-6-7-17/h2-5,8-13,17H,6-7,14,25H2,1H3 |
Clé InChI |
SXDILKBNVBBTJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)OC2=CN3C(=NC=C(C3=O)N)C=C2)OCC4=CC=C(C=C4)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


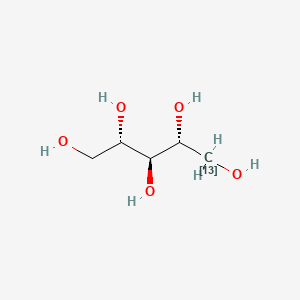
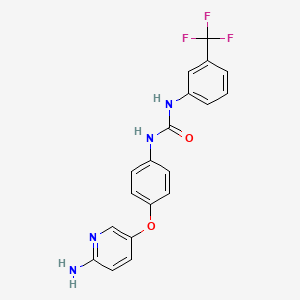
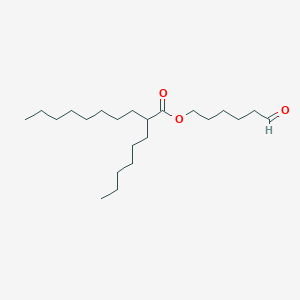


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)

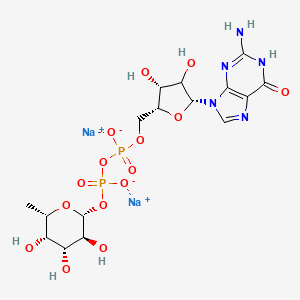
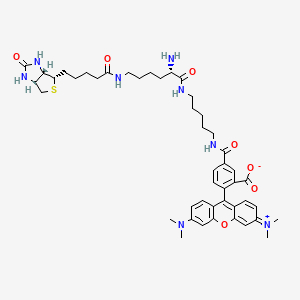
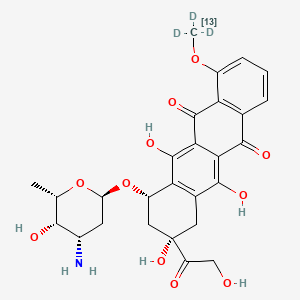
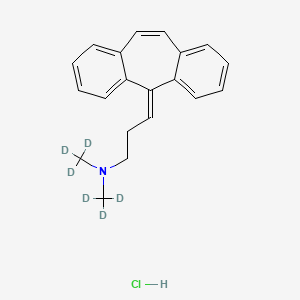

![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
